molecular formula C15H16N2O2S B1209136 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea CAS No. 32065-63-7

1-(2,5-Dimethoxyphenyl)-3-phenylthiourea

Cat. No.: B1209136
CAS No.: 32065-63-7
M. Wt: 288.4 g/mol
InChI Key: DYIPNXQBWVUFEX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-phenylthiourea (CAS: 6311-53-1) is a thiourea derivative with the molecular formula C₁₅H₁₆N₂S and a molecular weight of 256.37 g/mol . Structurally, it features a phenyl group and a 2,5-dimethoxyphenyl group linked via a thiourea (–NH–C(S)–NH–) bridge. This compound has been studied in the context of tyrosinase inhibition, a key enzyme in melanin synthesis, though direct evidence of its efficacy is less documented compared to related urea derivatives .

Properties

CAS No.

32065-63-7

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C15H16N2O2S/c1-18-12-8-9-14(19-2)13(10-12)17-15(20)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,20)

InChI Key

DYIPNXQBWVUFEX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2

Pictograms

Corrosive; Irritant; Environmental Hazard

solubility

43.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea and urea derivatives are widely explored for their biological and chemical properties. Below is a systematic comparison of 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea with structurally analogous compounds:

Substituent Effects on Tyrosinase Inhibition

Compound Name Substituents & Core Structure Molecular Weight (g/mol) Key Biological Activity Reference
This compound Thiourea; 2,5-dimethoxy, phenyl 256.37 Potential tyrosinase inhibition
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea Urea; 2,5-dimethoxy, 2-hydroxyethyl 272.30 Tyrosinase inhibition (IC₅₀: 1.2 μM)
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea Thiourea; 3,4,5-trimethoxy, 4-hydroxy 332.38 Melanin synthesis inhibition
1-(2,5-Dichlorophenyl)-3-phenyl-2-thiourea Thiourea; 2,5-dichloro, phenyl 297.20 Not explicitly reported (likely cytotoxic)
  • Methoxy vs. However, chloro groups may increase membrane permeability due to higher lipophilicity.
  • Thiourea vs. Urea Core : Urea derivatives (e.g., ) often exhibit stronger hydrogen-bonding capacity due to the carbonyl oxygen, contributing to higher tyrosinase inhibition (IC₅₀: 1.2 μM) compared to thioureas, where the sulfur atom reduces polarity.

Structural and Electronic Comparisons

  • Positional Isomerism : The 2,5-dimethoxy substitution in the target compound contrasts with 3,4,5-trimethoxy groups in . The latter’s symmetric substitution may enhance π-π stacking interactions with aromatic residues in enzymes, improving inhibitory potency.
  • Fluorinated Analogues: Compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea incorporate trifluoromethyl (–CF₃) groups, which increase metabolic stability and lipophilicity but may reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)-3-phenylthiourea

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